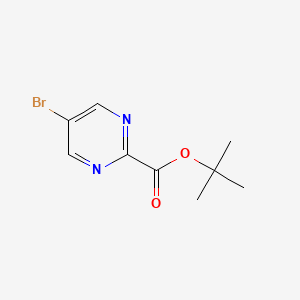

Tert-butyl 5-bromopyrimidine-2-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the fields of organic and medicinal chemistry. nih.govresearchtrend.net As a fundamental component of nucleic acids—cytosine, thymine, and uracil—pyrimidines are integral to the structure and function of all living organisms. nih.govwikipedia.org This inherent biological relevance has spurred extensive research, revealing the pyrimidine scaffold as a "privileged" structure in drug discovery. nih.govresearchgate.net Its synthetic accessibility and the ease with which its structure can be modified allow for the creation of a vast array of derivatives. researchtrend.netmdpi.com

Compounds incorporating the pyrimidine motif exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The pyrimidine ring's unique electronic characteristics and its capacity to form hydrogen bonds enable it to interact effectively with a wide range of biological targets, such as enzymes and receptors. nih.gov Consequently, numerous FDA-approved drugs feature this heterocyclic system, and the exploration of new pyrimidine-based therapeutic agents continues to be a vibrant and highly productive area of research. nih.govnih.gov

Strategic Importance of Halogenated Pyrimidine Derivatives as Synthetic Intermediates

Within the diverse family of pyrimidine compounds, halogenated derivatives hold a position of strategic importance as versatile synthetic intermediates. The presence of a halogen atom on the electron-deficient pyrimidine ring creates a reactive site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. acs.org This reactivity allows chemists to introduce a wide variety of substituents and build molecular complexity, making halogenated pyrimidines valuable precursors for pharmaceuticals and agrochemicals. chemimpex.com

The type of halogen influences the reactivity, with the general trend for oxidative addition in cross-coupling reactions being I > Br >> Cl >> F. acs.org This predictable reactivity allows for selective functionalization of poly-halogenated pyrimidines. Bromo-pyrimidines, in particular, offer a good balance of reactivity and stability, making them frequently employed starting materials for reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. acs.orgorgsyn.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Position of Tert-butyl 5-bromopyrimidine-2-carboxylate within Pyrimidine Chemistry

This compound is a specific and highly useful example of a halogenated pyrimidine derivative. Its structure features the core pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butyl carboxylate group at the 2-position. This arrangement of functional groups makes it a valuable bifunctional building block.

The bromine atom at the C5 position serves as a handle for introducing various groups via cross-coupling reactions. orgsyn.org The tert-butyl ester at the C2 position acts as a protected form of a carboxylic acid. The bulky tert-butyl group can be selectively removed under specific acidic conditions to reveal the carboxylic acid, which can then be used for further transformations, such as amide bond formation. This dual functionality allows for a stepwise and controlled synthesis of more elaborate molecules, positioning the compound as a key intermediate in the synthesis of targeted derivatives for drug discovery and materials science.

Research Scope and Structure of the Academic Investigation

This article provides a focused investigation into the chemical properties and synthetic utility of this compound. The subsequent sections will detail its key molecular characteristics, common synthetic routes for its preparation, and its reactivity in various chemical transformations. The discussion will be grounded in established chemical principles and supported by findings from the scientific literature, highlighting the compound's role as a strategic intermediate in contemporary organic synthesis. The investigation will strictly adhere to the chemical aspects of the compound, excluding any pharmacological or toxicological data.

Chemical and Physical Properties

This compound is a solid compound at room temperature, typically appearing as a white to light yellow powder or crystalline solid. chemimpex.com Its molecular structure and properties are well-defined, making it a reliable reagent in synthetic chemistry.

| Property | Value |

| CAS Number | 955885-59-3 chemicalbook.com |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Appearance | White to light yellow powder/crystal chemimpex.com |

| IUPAC Name | tert-butyl 5-bromo-2-pyrimidinecarboxylate |

Synthesis and Reactions

The synthesis of pyrimidine carboxylates can be achieved through various methods, often involving the cyclization of β-dicarbonyl compounds with N-C-N reagents like amidines or urea. wikipedia.orgorganic-chemistry.org A general approach for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, which provides a direct route to pyrimidines without substitution at the 4-position. organic-chemistry.org

This compound serves as a versatile substrate for a range of chemical reactions. The bromine atom is readily displaced or utilized in cross-coupling reactions. For instance, palladium-catalyzed reactions, such as aminocarbonylation, can be used to transform the C-Br bond into an amide, a common functional group in biologically active molecules. orgsyn.org The tert-butyl ester group is a robust protecting group that can be cleaved using acids like trifluoroacetic acid to yield the corresponding 5-bromopyrimidine-2-carboxylic acid. sigmaaldrich.com This carboxylic acid is itself a key intermediate for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTPWDPFASRNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Bromopyrimidine 2 Carboxylate

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System

De novo synthesis involves the construction of the pyrimidine ring from simpler, non-cyclic starting materials. This approach offers the flexibility to introduce desired substituents at various positions during the ring-forming process.

The most common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a well-established method involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This provides a direct route to pyrimidines with no substitution at the 4-position. organic-chemistry.org

To adapt this for the target molecule, one could theoretically use a brominated three-carbon component and an amidine that could provide the precursor to the tert-butyl carboxylate group. However, a more practical de novo approach would be to first construct a pyrimidine-2,5-dicarboxylic acid ester precursor and then selectively modify the substituents. The fundamental reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

Table 1: Representative Cyclocondensation for Pyrimidine Synthesis

| 1,3-Dielectrophile Precursor | N-C-N Fragment | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Ethyl 2-formyl-3-oxopropanoate | Pivalamidine HCl | NaOEt, EtOH, Reflux | 2-tert-butylpyrimidine-5-carboxylate |

| Diethyl 2-bromomalonate | Formamidine Acetate (B1210297) | Base, Alcohol | 5-Bromo-2-unsubstituted pyrimidine derivative |

This table presents generalized examples of cyclocondensation reactions that form the basis of pyrimidine synthesis.

Halogenation of a pre-formed pyrimidine ring is a key strategy. The pyrimidine ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the presence of activating groups, such as amino or hydroxyl groups, facilitates electrophilic halogenation, typically at the 5-position. researchgate.netscialert.net For a pyrimidine carboxylate scaffold, the ester group is electron-withdrawing, further deactivating the ring.

Direct halogenation therefore often requires more forcing conditions or specific reagents. google.com For instance, the chlorination of 2-t-butylpyrimidine can be achieved with elemental chlorine in acetic acid. google.com Bromination can be carried out by suspending a hydrogen halide salt of the pyrimidine in an inert aromatic solvent like nitrobenzene (B124822) and adding bromine at elevated temperatures. google.com

Strategies for halogenating pyrimidine systems include:

Direct Halogenation: Using elemental halogens (e.g., Br₂) often in the presence of an acid or in a polar solvent.

N-Halosuccinimides: Reagents like N-bromosuccinimide (NBS) are effective for brominating activated pyrimidine rings, often in solvents like dimethylformamide (DMF). nih.gov

Oxidative Halogenation: A combination of a halide salt (e.g., NaBr) and an oxidant like potassium persulfate (K₂S₂O₈) can be used to generate the halogenating species in situ. nih.gov

Functional Group Interconversion on Pyrimidine-2-carboxylate Derivatives

This approach starts with a readily available pyrimidine that already possesses some of the required features, such as the carboxylate group at the 2-position. Subsequent reactions are then performed to introduce the remaining functionalities.

The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack. For pyrimidine nucleosides, which are activated systems, various efficient bromination methods exist. These protocols can be adapted for other pyrimidine scaffolds. A highly effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents like CH₂Cl₂ or DMF. nih.govfiu.edu The efficiency of this reaction can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govfiu.edu

Other established reagents for this transformation include N-bromosuccinimide (NBS) in DMF and bromine in various solvents. nih.gov The choice of reagent and conditions often depends on the specific substrate and its existing functional groups.

Table 2: Conditions for Bromination of Pyrimidine Derivatives at C-5

| Substrate Example | Brominating Agent | Solvent | Additive/Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 2',3',5'-tri-O-acetyluridine | DBH | CH₂Cl₂ | None | 95% | fiu.edu |

| 2',3',5'-tri-O-acetyluridine | DBH (0.55 eq.) | CH₂Cl₂ | TMSOTf (0.55 eq.) | 94% | nih.govfiu.edu |

| Uracil Derivatives | NBS | DMF | Not specified | Good | nih.gov |

This table illustrates common conditions for the selective bromination of the C-5 position on pyrimidine-based molecules.

The tert-butyl ester group can be introduced onto the pyrimidine-2-carboxylic acid scaffold through several standard esterification methods. A direct Fischer esterification with tert-butanol (B103910) is generally not feasible due to the steric hindrance of the alcohol and the propensity for elimination reactions under acidic conditions.

More effective methods include:

Conversion to Acid Chloride: The pyrimidine-2-carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species readily reacts with potassium tert-butoxide or tert-butanol in the presence of a non-nucleophilic base.

DCC/DMAP Coupling: Coupling of the carboxylic acid with tert-butanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is a common and mild method for forming sterically hindered esters.

Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O): The carboxylic acid can be activated, for example with DMAP, and then reacted with di-tert-butyl dicarbonate to form the tert-butyl ester. This method is also used to protect amines, but it is effective for esterification as well. acs.org

A synthetic route might involve starting with a commercially available 5-bromopyrimidine (B23866), performing a metal-halogen exchange followed by quenching with carbon dioxide to form 5-bromopyrimidine-2-carboxylic acid, and then carrying out one of the esterification procedures described above.

Palladium-Catalyzed Synthesis of Tert-butyl 5-bromopyrimidine-2-carboxylate

Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to construct complex molecules. A plausible route to the target compound involves the palladium-catalyzed alkoxycarbonylation of a suitable di-halogenated pyrimidine.

Starting with 2,5-dibromopyrimidine, a selective palladium-catalyzed carbonylation at the more reactive 2-position could be achieved. This type of reaction typically employs a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or a more specialized ligand like Xantphos), a source of carbon monoxide (CO gas or a CO precursor), and tert-butanol as both the solvent and the nucleophile. A base is also required to neutralize the hydrogen bromide formed during the reaction.

Table 3: Hypothetical Palladium-Catalyzed Alkoxycarbonylation

| Aryl Halide | Alcohol | Catalyst | Ligand | CO Source | Base | Product |

|---|

This table outlines a representative, chemically sound palladium-catalyzed approach to the target molecule.

This one-pot process directly introduces the tert-butyl carboxylate group at the 2-position while leaving the bromine atom at the 5-position intact for potential further diversification. The synthesis of pyrimidines through palladium-catalyzed multi-component reactions involving aryl halides, alkynes, and amidines has also been reported, highlighting the versatility of palladium catalysis in this area of heterocyclic chemistry. growingscience.comresearchgate.net

Direct Carbonylation Approaches

Direct carbonylation represents a powerful method for the synthesis of carboxylic acid derivatives by introducing a carbonyl group directly onto a substrate. In the context of this compound, this would typically involve the carbonylation of a 5-bromopyrimidine precursor. A relevant example of this type of transformation is the aminocarbonylation of heteroaryl bromides. For instance, the reaction of 5-bromopyrimidine with an amine in the presence of a palladium catalyst and carbon monoxide can yield the corresponding amide. orgsyn.org This process highlights the feasibility of activating the C-Br bond in 5-bromopyrimidine for carbonylation.

While direct carbonylation to form the tert-butyl ester is not explicitly detailed in the provided context, the principles of palladium-catalyzed carbonylation are well-established. Such a reaction would likely involve the following general conditions:

| Component | Role | Example |

| Substrate | Starting material containing the pyrimidine ring and bromine atom | 5-bromopyrimidine |

| Carbon Monoxide (CO) | Source of the carbonyl group | Pressurized CO gas |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps | Palladium acetate (Pd(OAc)₂) |

| Ligand | Stabilizes the palladium catalyst and influences reactivity | Di-tert-butyl-phosphinoferrocene |

| Base | Neutralizes acidic byproducts | N,N-diisopropylethylamine |

| Alcohol | Nucleophile to form the ester | Tert-butanol |

This approach offers an atom-economical route to the target compound, directly converting the C-Br bond to the desired ester functionality.

Cross-Coupling Strategies for Pyrimidine Ring Formation

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These strategies can be employed to construct the pyrimidine ring itself, with the necessary substituents already in place or introduced in subsequent steps. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This condensation reaction provides a direct route to pyrimidine derivatives with substitution at the 2- and 5-positions. organic-chemistry.org

Another powerful cross-coupling method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. For instance, 5-pyrimidylboronic acid can be synthesized from 5-bromopyrimidine via a lithium-halogen exchange followed by reaction with an appropriate borate (B1201080) ester. worktribe.com This boronic acid can then undergo Suzuki coupling with various partners to build more complex molecules. worktribe.com While this example illustrates the functionalization of the pyrimidine ring, similar strategies could be envisioned where a suitably substituted precursor is cyclized to form the pyrimidine ring.

Decarboxylative cross-coupling reactions also present a modern and versatile approach. soci.orgnih.govresearchgate.net These methods utilize carboxylic acids as coupling partners, which are often more stable and readily available than the corresponding organometallic reagents. nih.gov For example, 2-aminopyrimidine-5-carboxylic acids can undergo decarboxylative C-C cross-couplings with various partners under a Pd/Ag-based catalytic system. researchgate.net This strategy allows for the introduction of diverse substituents at the C5 position of the pyrimidine ring. researchgate.net

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes is crucial for improving efficiency, reducing costs, and ensuring the viability of a process for large-scale production. Key considerations in this optimization include stereoselectivity, regioselectivity, yield, and scalability.

Stereoselectivity and Regioselectivity Considerations

For the synthesis of this compound, stereoselectivity is not a primary concern as the molecule does not possess any chiral centers. However, regioselectivity is a critical aspect, particularly during the formation of the pyrimidine ring or its subsequent functionalization.

When employing strategies that build the pyrimidine ring, the choice of starting materials and reaction conditions dictates the final arrangement of substituents. For instance, in the synthesis of 2-substituted pyrimidine-5-carboxylic esters from amidinium salts, the regiochemistry is controlled by the structure of the reactants, leading specifically to the desired 2,5-disubstituted pattern. organic-chemistry.org

In functionalization reactions on a pre-formed pyrimidine ring, the inherent electronic properties of the ring direct the regioselectivity. The pyrimidine ring is electron-deficient, which influences the positions susceptible to nucleophilic or electrophilic attack. For cross-coupling reactions, the position of the leaving group (e.g., bromine) precisely determines the site of new bond formation.

High-Yielding and Scalable Production Methods

Developing high-yielding and scalable methods is paramount for the practical application of any synthetic route. A scalable synthesis should utilize readily available and inexpensive starting materials, involve robust and safe reaction conditions, and allow for straightforward purification of the final product. nih.govmdpi.comresearchgate.netnih.gov

For the synthesis of this compound, a scalable approach would likely favor a convergent synthesis where key fragments are prepared separately and then combined in a high-yielding final step. The purification methods should also be amenable to large-scale production, such as crystallization or distillation, rather than chromatographic techniques which can be costly and time-consuming on a large scale. researchgate.net

Reactivity Profiles and Mechanistic Pathways of Tert Butyl 5 Bromopyrimidine 2 Carboxylate

Reactivity at the Bromo-Substituted Pyrimidine (B1678525) Position

The primary site of reactivity on tert-butyl 5-bromopyrimidine-2-carboxylate is the carbon-bromine bond at the 5-position. The electron-deficient nature of the pyrimidine ring makes this position susceptible to reactions that involve the replacement of the bromide, a good leaving group.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic and heteroaromatic rings. The mechanism typically proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. However, for many heterocyclic systems, including pyrimidines, the reaction may proceed through a concerted mechanism.

For a classical SNAr reaction to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the two nitrogen atoms and the C2-carboxylate group act as electron-withdrawing features. However, their activating effect on the C5 position is not as pronounced as that of a nitro group, for example. Consequently, direct SNAr reactions at the C5 position with common nucleophiles are challenging and often require harsh conditions. The Buchwald-Hartwig amination is a more common and milder alternative for forming C-N bonds where a classical SNAr reaction is inefficient due to the low reactivity of the aryl/heteroaryl coupling partner acsgcipr.org.

The most significant and widely utilized transformations involving the C5-bromo position of this pyrimidine derivative are transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions. The palladium-catalyzed reactions, in particular, are central to the synthetic utility of this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a C-C bond libretexts.org. This reaction is one of the most powerful methods for creating biaryl and heteroaryl-aryl structures researchgate.net. The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. Base activation of the organoboron reagent is crucial for this step organic-chemistry.org.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts fishersci.co.uk. For this compound, the Suzuki-Miyaura coupling provides an efficient route to 5-aryl or 5-heteroaryl pyrimidines, which are common motifs in medicinal chemistry nih.gov.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

| Thiophene-3-boronic acid | NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ | t-Amyl alcohol | 120 | Good orgsyn.org |

| 4-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 80 | Good to Excellent |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide organic-chemistry.org. It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes organic-chemistry.orgscirp.org. The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the pyrimidine-bromide bond.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

The final step is reductive elimination from the palladium center to yield the 5-alkynylpyrimidine product and regenerate the Pd(0) catalyst. The reaction is valued for its ability to be carried out under mild, often room temperature, conditions organic-chemistry.org. Copper-free variations of the Sonogashira coupling have also been developed to avoid issues related to the homocoupling of alkynes organic-chemistry.org. This reaction allows for the direct introduction of an alkyne functional group onto the pyrimidine ring, a key synthon for further elaboration in drug discovery nih.govbeilstein-journals.orgnih.gov.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 25-50 | Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 25 | Excellent |

| 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 60 | Good |

| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N/DMF | DMF | 80 | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines wikipedia.org. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing the synthesis of aryl amines where traditional methods fail acsgcipr.orgwikipedia.org.

The catalytic cycle is similar to other cross-coupling reactions and involves:

Oxidative Addition: A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine (B1218219) ligands, adds to the aryl halide.

Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amido complex.

Reductive Elimination: This key step forms the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst libretexts.org.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with several generations of phosphine-based ligands developed to improve catalyst activity and scope wikipedia.org. This reaction enables the synthesis of 5-aminopyrimidine derivatives from this compound, providing access to a class of compounds with significant biological and pharmaceutical relevance researchgate.net.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | Excellent |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | Good |

| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 80 | Good to Excellent |

| Pyrrolidine | Pd(OAc)₂ (2.5) | Xantphos (5) | K₂CO₃ | Toluene | 100 | Good |

While less commonly employed for substrates like this compound compared to the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other cross-coupling variations are also mechanistically viable.

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods, utilizing a Grignard reagent (R-MgX) as the organometallic nucleophile, typically with a nickel or palladium catalyst wikipedia.org. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction organic-chemistry.org.

Negishi Coupling: The Negishi coupling employs an organozinc reagent (R-ZnX) and is known for its high reactivity and functional group tolerance wikipedia.orgorganic-chemistry.org. Palladium is the most common catalyst, though nickel can also be used wikipedia.org. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms wikipedia.org.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane, R-SnR'₃) with an organic halide organic-chemistry.org. It is highly versatile and tolerant of a wide array of functional groups. A significant drawback is the toxicity and difficulty in removing the tin byproducts organic-chemistry.org.

The general catalytic cycle for these reactions follows the same fundamental oxidative addition, transmetalation, and reductive elimination pathway. The key difference lies in the nature of the organometallic reagent used for the transmetalation step (Mg for Kumada, Zn for Negishi, Sn for Stille), which in turn dictates the reaction's scope, conditions, and functional group compatibility.

Reductive Debromination Studies

The bromine atom at the 5-position of the pyrimidine ring is susceptible to removal through reductive debromination, a common transformation for aryl halides. This process replaces the carbon-bromine bond with a carbon-hydrogen bond, yielding tert-butyl pyrimidine-2-carboxylate. While specific studies on this compound are not extensively detailed in the provided literature, the reaction can be accomplished using several standard methods established for similar 5-bromopyrimidine (B23866) structures. chemicalbook.com

One of the most common methods is catalytic hydrogenation. This involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis.

Another approach involves the use of metal hydrides or other reducing agents. These reactions are fundamental in synthetic organic chemistry for the modification of halogenated heterocycles. The reactivity of the 5-bromo position also allows for other transformations, such as direct metallation using strong bases like lithium diisopropylamide, which can then be quenched with a proton source to achieve debromination.

Table 1: Common Reagents for Reductive Debromination

| Reagent/System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation; a widely used and efficient method. |

| NaBH₄, PdCl₂ | Sodium borohydride in the presence of a palladium catalyst. |

| Zn, CH₃COOH | Metal-acid system for reduction. |

Reactivity of the Carboxylate Ester Group

The tert-butyl ester group at the 2-position is a significant functional handle, allowing for several important chemical transformations.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves replacing the tert-butoxy group with a different alkoxy group (e.g., methoxy or ethoxy). This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol (e.g., methanol or ethanol). masterorganicchemistry.com Basic conditions, using an alkoxide like sodium methoxide, involve nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the tert-butoxide leaving group. masterorganicchemistry.com

Table 2: Conditions for Transesterification of this compound

| Catalyst | Reagent | Expected Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol (excess) | Methyl 5-bromopyrimidine-2-carboxylate | Acid-catalyzed nucleophilic acyl substitution |

| NaOMe (catalytic) | Methanol (excess) | Methyl 5-bromopyrimidine-2-carboxylate | Base-catalyzed nucleophilic acyl substitution |

Reduction to Alcohols and Subsequent Transformations

The ester group can be reduced to a primary alcohol, yielding (5-bromopyrimidin-2-yl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this reduction, while weaker reagents like sodium borohydride (NaBH₄) are generally insufficient to reduce esters. libretexts.orgyoutube.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another hydride equivalent to an alkoxide. A final workup step with a proton source (e.g., water or dilute acid) protonates the alkoxide to give the primary alcohol product. youtube.com

Once formed, (5-bromopyrimidin-2-yl)methanol can undergo further transformations. For instance, it can be oxidized back to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents, or its hydroxyl group can be used in nucleophilic substitution or esterification reactions.

Decarboxylation Mechanisms

Decarboxylation involves the removal of the carboxylate group as carbon dioxide. For heteroaromatic esters, this process typically requires hydrolysis of the ester to the corresponding carboxylic acid (5-bromopyrimidine-2-carboxylic acid) followed by heating. The mechanism of decarboxylation for pyrimidine carboxylic acids can be complex. nih.govamanote.com

For pyrimidine-2-carboxylic acid, the reaction is thought to proceed through a zwitterionic intermediate where the N1 nitrogen is protonated. This facilitates the elimination of CO₂ by stabilizing the resulting carbanion at the 2-position. The electron-withdrawing nature of the pyrimidine ring aids in stabilizing this intermediate. Computational studies on related compounds suggest that the reaction can proceed via direct elimination of CO₂, sometimes involving water molecules to stabilize the transition state. nih.gov

Reactivity at the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are Lewis basic sites and can participate in coordination with metal ions.

Coordination Chemistry with Metal Centers

The nitrogen atoms of the pyrimidine ring, along with the carboxylate group, can act as ligands to form coordination complexes with various metal centers. Studies on pyrimidine-2-carboxylic acid (the parent acid of the ester) have shown that it can act as a bidentate ligand, coordinating to metal ions through one of the ring nitrogen atoms and the adjacent carboxylate oxygen atom. This forms a stable five-membered chelate ring. researchgate.netresearchgate.net

The coordination can involve various 3d transition metals, such as cobalt (Co) and zinc (Zn). Spectroscopic and X-ray diffraction studies of these complexes reveal that the nitrogen atom from the aromatic ring participates in the metal-ligand coordination. researchgate.netresearchgate.net The specific coordination mode and the resulting geometry of the complex depend on the metal ion, the other ligands present, and the reaction conditions. researchgate.net

Table 3: Examples of Metal Coordination with Pyrimidine-2-Carboxylate Ligands

| Metal Ion | Ligand | Observed Coordination Mode | Reference |

|---|---|---|---|

| Cobalt (II) | Pyrimidine-2-carboxylate | Bidentate (N, O-chelation) | researchgate.netresearchgate.net |

| Zinc (II) | Pyrimidine-2-carboxylate | Bidentate (N, O-chelation) | researchgate.netresearchgate.net |

Alkylation and Acylation Reactions

The electron-deficient nature of the pyrimidine ring generally makes it less susceptible to classical electrophilic substitution reactions like Friedel-Crafts alkylation and acylation. Instead, these transformations often require specific strategies to achieve substitution on the ring or at the carboxylate group.

Alkylation Reactions: Direct alkylation of the pyrimidine ring of this compound is challenging. However, the pyrimidine ring can act as an electrophile in reactions with highly nucleophilic arenes, in a process akin to a Friedel-Crafts-type reaction. For instance, in the presence of a strong Brønsted acid, 5-bromopyrimidine can be protonated, forming a highly electrophilic pyrimidinium species. This species can then be attacked by electron-rich arenes to yield 4-aryl-5-bromopyrimidines. nih.gov While this specific reaction has been demonstrated with 5-bromopyrimidine, the presence of the electron-withdrawing tert-butyl carboxylate group in this compound would further deactivate the ring towards such electrophilic attack, making this transformation less favorable.

A more common approach for introducing alkyl groups is through cross-coupling reactions at the C5-position, which will be discussed in the subsequent sections.

Acylation Reactions: Similar to alkylation, direct Friedel-Crafts acylation of the pyrimidine ring is generally not feasible due to the ring's electron deficiency and the tendency for the nitrogen atoms to coordinate with the Lewis acid catalyst, further deactivating the ring. youtube.com Alternative strategies for introducing acyl groups onto pyrimidine rings often involve the use of organometallic reagents or radical-based methods. youtube.com

For this compound, acylation is more likely to occur via functionalization of the carboxylate group after its conversion to a more reactive derivative, or through cross-coupling reactions. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acyl chloride or activated with coupling agents to react with various nucleophiles.

Mechanistic Elucidation of Key Transformations Involving this compound

The bromine atom at the 5-position of this compound is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. Understanding the mechanistic pathways of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Investigation of Catalytic Cycles and Intermediates

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involving an aryl bromide like this compound can be described in three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the C-Br bond of this compound to a palladium(0) complex to form a palladium(II) intermediate. This is often the rate-determining step. libretexts.org The subsequent step is transmetalation, where an organic group is transferred from an organoboron reagent (activated by a base) to the palladium(II) center. organic-chemistry.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. rose-hulman.edu

Sonogashira Coupling: The Sonogashira coupling follows a similar catalytic cycle, but with two interconnected cycles: a palladium cycle and a copper cycle (in the traditional copper-co-catalyzed version). The palladium cycle involves oxidative addition of the pyrimidine bromide, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the alkynylated pyrimidine. researchgate.net The copper cycle serves to generate the copper(I) acetylide from the terminal alkyne and a base. researchgate.net Copper-free Sonogashira reactions are also prevalent, where the transmetalation likely occurs directly from the alkyne to the palladium center, often facilitated by the amine base. researchgate.net

Heck Reaction: In the Heck reaction, after the initial oxidative addition of the pyrimidine bromide to the palladium(0) catalyst, the resulting palladium(II) complex coordinates with an alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylpyrimidine product and a hydridopalladium(II) complex. The final step involves the regeneration of the palladium(0) catalyst by a base. nih.gov

Kinetic Studies and Reaction Rate Determination

The electronic nature of the substituents on both the aryl bromide and the organoboron reagent can significantly impact the reaction rate. Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, while electron-donating groups can have the opposite effect. mdpi.com

For Sonogashira reactions, kinetic studies have shown that the electronic properties of the substituents on the aryl bromide, the alkyne, and the phosphine ligands all play a role in the reaction rate. researchgate.net In the case of the Heck reaction, the rate can be influenced by a variety of parameters including temperature, solvent, base, and catalyst loading. mdpi.com

Solvent Effects and Ligand Influence on Reactivity

The choice of solvent and ligands is critical for the success of palladium-catalyzed cross-coupling reactions with this compound.

Solvent Effects: The solvent can influence the solubility of the reactants and catalyst, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle. whiterose.ac.uk For Suzuki-Miyaura reactions, polar aprotic solvents like dioxane, DMF, and THF, often in combination with water, are commonly used. mdpi.com The use of aqueous solvents can accelerate the transmetalation step. In Heck reactions, polar aprotic solvents such as DMF and NMP are typical choices. researchgate.net The presence of additives like tetra-n-butylammonium bromide (TBAB) can be crucial for achieving high yields in Heck reactions, particularly in aqueous media. researchgate.net

Ligand Influence: The ligands coordinated to the palladium center play a pivotal role in modulating its reactivity, stability, and selectivity. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org In Sonogashira couplings, the choice of phosphine ligand can significantly impact the reaction's efficiency, with bulkier ligands sometimes leading to higher reaction rates. researchgate.net For Suzuki-Miyaura reactions, a wide array of phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have been developed to improve catalyst performance with challenging substrates. wikipedia.org The stability of the catalyst and its activity can be fine-tuned by the steric and electronic properties of the ligands. wikipedia.org

Advanced Analytical Methodologies for Characterization of Tert Butyl 5 Bromopyrimidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of Tert-butyl 5-bromopyrimidine-2-carboxylate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is characterized by a singlet at approximately 8.9 ppm, which is attributed to the two equivalent protons (H4 and H6) on the pyrimidine (B1678525) ring. The significant downfield shift of these protons is due to the deshielding effects of the electronegative nitrogen atoms and the bromine atom within the heterocyclic ring.

The tert-butyl group gives rise to a sharp singlet in the upfield region of the spectrum, typically around 1.6 ppm. This signal integrates to nine protons, confirming the presence of the tert-butyl ester functionality. The singlet nature of this peak is due to the magnetic equivalence of the nine protons in the three methyl groups, which are freely rotating.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.9 | s | 2H | Pyrimidine H4, H6 |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing signals for each unique carbon atom in the molecule. For this compound, the carbonyl carbon of the ester group is typically observed furthest downfield, around 160 ppm. The quaternary carbon of the tert-butyl group appears around 83 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 28 ppm.

The carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts. The C2 carbon, attached to the carboxylate group, is found at about 158 ppm. The C5 carbon, bearing the bromine atom, is significantly shielded and appears around 120 ppm. The C4 and C6 carbons are deshielded by the adjacent nitrogen atoms and are observed at approximately 157 ppm.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 | C=O (Ester) |

| ~158 | C2 (Pyrimidine) |

| ~157 | C4, C6 (Pyrimidine) |

| ~120 | C5 (Pyrimidine) |

| ~83 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY experiment would show no correlations for this particular molecule, as there are no vicinal protons to couple with each other. This lack of correlation supports the proposed structure with isolated proton spin systems.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the singlet at ~8.9 ppm to the pyrimidine C4/C6 carbons and the singlet at ~1.6 ppm to the methyl carbons of the tert-butyl group.

HMBC: The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the pyrimidine protons (~8.9 ppm) to the C2, C5, and the other pyrimidine carbon (C4 or C6). The tert-butyl protons (~1.6 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~83 ppm) and the carbonyl carbon of the ester (~160 ppm). These correlations provide unequivocal evidence for the connectivity of the molecular fragments.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₁BrN₂O₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. The HRMS spectrum would show two major peaks for the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺, separated by approximately 2 Da, corresponding to the two bromine isotopes.

| Ion | Calculated m/z for ⁷⁹Br | Calculated m/z for ⁸¹Br |

|---|---|---|

| [M]⁺ | 273.9980 | 275.9960 |

| [M+H]⁺ | 275.0058 | 277.0038 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to analyze the purity of the compound and to study its fragmentation behavior. The liquid chromatogram would ideally show a single sharp peak, indicating a pure compound. The mass spectrum associated with this peak would display the molecular ion cluster.

Further fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), resulting in the formation of the corresponding carboxylic acid. Therefore, a significant fragment ion corresponding to 5-bromopyrimidine-2-carboxylic acid would be expected.

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

|---|---|---|---|

| 275/277 | 219/221 | 56 | 5-Bromopyrimidine-2-carboxylic acid |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of semi-volatile compounds like this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components within a sample.

In a typical GC-MS analysis, the compound would be introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier.

Upon exiting the column, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting parent ion and its characteristic fragment ions are plotted to produce a mass spectrum, which serves as a molecular fingerprint. While specific experimental data for this compound is not widely published, the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the tert-butyl group and other structural components.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are indispensable for identifying the functional groups present in a molecule by probing its vibrational energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. Each functional group absorbs at a characteristic frequency, allowing for the identification of the molecular components. For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to the carboxylate and pyrimidine ring structures.

Key expected absorption bands are detailed in the table below. The strong carbonyl stretch is one of the most prominent features in the spectrum of a carboxylate ester. The various C-H stretches and bends confirm the presence of the tert-butyl group, while vibrations from the C-N and C-Br bonds associated with the pyrimidine ring would also be present, typically in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1725-1705 |

| C-O (Ester) | Stretch | 1300-1150 |

| C-H (tert-butyl) | Stretch | 2980-2960 |

| C-H (tert-butyl) | Bend | 1475-1450, 1390-1365 |

| C=N/C=C (Pyrimidine) | Ring Stretch | 1600-1450 |

| C-Br | Stretch | 700-500 |

This table is based on typical infrared absorption frequencies for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting non-polar bonds and symmetric vibrations. For this compound, Raman analysis would provide valuable information about the pyrimidine ring and the carbon-bromine bond. Symmetrical stretching vibrations of the pyrimidine ring, which might be weak in the IR spectrum, would likely produce strong signals in the Raman spectrum. The C-Br stretch would also be readily observable.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=N/C=C (Pyrimidine) | Symmetric Ring Stretch | 1600-1400 |

| C-H (tert-butyl) | Stretch | 3000-2850 |

| C-Br | Stretch | 700-500 |

This table indicates predicted Raman shifts based on characteristic frequencies for the listed functional groups.

X-ray Crystallography for Solid-State Structure Determination

Were a single crystal of this compound to be analyzed, X-ray crystallography would provide unambiguous confirmation of its structure. It would detail the planarity of the pyrimidine ring, the orientation of the tert-butyl carboxylate substituent, and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing in the solid state. As of now, publicly accessible crystallographic data for this specific compound is not available in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. It is frequently used to monitor the progress of chemical reactions and to quantify the purity of the final product. orgsyn.org

In an HPLC analysis, a solution of the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical setup for purity analysis is outlined below.

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector (monitoring at a wavelength where the pyrimidine ring absorbs, e.g., ~254 nm) |

| Flow Rate | ~1.0 mL/min |

| Output Data | Retention Time (min), Peak Area (% Purity) |

This table describes a representative HPLC method for the analysis of aromatic compounds like the one .

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher pressures. For the characterization of this compound, UPLC, particularly when coupled with mass spectrometry (UPLC-MS), provides a powerful tool for separation, identification, and quantification.

The analysis of pyrimidine derivatives by UPLC is a well-established practice, typically employing reverse-phase chromatography. creative-proteomics.comresearchgate.net A common setup involves a C18 column, which is effective for separating moderately polar to non-polar compounds like this compound. creative-proteomics.comresearchgate.net The mobile phase often consists of a mixture of an aqueous solvent (like water with a formic acid modifier to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. creative-proteomics.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a sample mixture. creative-proteomics.comnih.gov

For the specific analysis of this compound, a UPLC method coupled with a photodiode array (PDA) detector for initial detection and a mass spectrometer (MS) for confirmation and mass-to-charge ratio determination would be optimal. The heater and capillary temperatures are crucial parameters in the MS detector for ensuring proper desolvation and ionization. creative-proteomics.com

Detailed Research Findings:

While specific UPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally related pyrimidine compounds provide a strong basis for method development. Research on pyrimidine biosynthesis analysis often utilizes UPLC coupled with Time-of-Flight Mass Spectrometry (TOF-MS). creative-proteomics.com These methods are designed to separate and identify a wide range of pyrimidine metabolites from complex biological matrices. The conditions employed, such as the use of a C18 column and a gradient of acetonitrile in formic acid-modified water, are directly applicable. creative-proteomics.com The flow rates in UPLC are typically lower than in HPLC, around 0.3 mL/min, and the column temperature is often maintained at an elevated level, such as 40°C, to reduce viscosity and improve efficiency. creative-proteomics.com

Below is a representative table of UPLC-MS conditions that could be applied for the characterization of this compound.

Table 1: Illustrative UPLC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography System | Waters Acquity I-Class UPLC or similar nih.gov |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water creative-proteomics.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile creative-proteomics.com |

| Gradient Program | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min creative-proteomics.com |

| Column Temperature | 40°C creative-proteomics.com |

| Injection Volume | 1 µL nih.gov |

| Detector | Mass Spectrometer (e.g., Q Exactive) creative-proteomics.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive creative-proteomics.com |

| Spray Voltage | 3.0 kV creative-proteomics.com |

| Capillary Temperature | 350°C creative-proteomics.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, GC analysis, particularly when combined with mass spectrometry (GC-MS), can provide high-resolution separation and definitive structural identification. However, the direct GC analysis of some pyrimidine derivatives can be challenging due to their polarity and potential for thermal degradation. researchgate.net

The choice of capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or Rxi-5ms), is often suitable for a broad range of compounds and would be a logical starting point for method development for this compound. researchgate.nethzdr.denih.gov

Detailed Research Findings:

Specific GC methods for this compound are not readily found in scientific literature. However, the principles of GC analysis for related structures provide valuable insights. For instance, the analysis of products from isobutane (B21531) oxidation, which includes tert-butyl compounds, has been successfully performed using GC-MS with an Rxi-5ms column. hzdr.denih.gov This demonstrates the suitability of this column type for related structures. Furthermore, the development of GC methods for halogenated disinfection by-products highlights the utility of a halogen-specific detector (XSD) for selectively detecting and quantifying halogenated compounds, even at low concentrations. nih.gov The high selectivity of the XSD minimizes background noise and provides a stable baseline, which is advantageous for trace analysis. nih.gov

A typical GC method would involve injecting the sample into a heated inlet (split/splitless injector) where it is vaporized and carried onto the analytical column by an inert carrier gas, usually helium or hydrogen. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Table 2: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography System | Agilent 8890 GC with 5977B MSD or similar |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness researchgate.net |

| Carrier Gas | Helium |

| Inlet Mode | Split (e.g., 20:1 ratio) |

| Inlet Temperature | 280°C |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | 50-500 m/z |

Computational Chemistry and Theoretical Studies on Tert Butyl 5 Bromopyrimidine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For tert-butyl 5-bromopyrimidine-2-carboxylate, DFT calculations would provide fundamental insights into its geometry, stability, and the energetic profiles of its potential chemical transformations.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this would involve exploring the potential rotational isomers (conformers) arising from the rotation around the single bonds, particularly the C-O bond of the ester group and the C-C bond of the tert-butyl group.

A conformational analysis would identify the global minimum energy conformer, which is the most populated and stable form of the molecule at a given temperature. The relative energies of other, higher-energy conformers would also be calculated to understand the molecule's flexibility.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0 | 0.00 |

| 2 | 180 | 1.5 |

| 3 | 90 | 3.2 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected near the hydrogen atoms and potentially the bromine atom, suggesting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory in Understanding Chemical Interactions

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are critical in determining the outcome of a chemical reaction.

For this compound, the HOMO would likely be localized on the pyrimidine ring and the bromine atom, indicating these are the primary sites for electron donation in a reaction with an electrophile. The LUMO, on the other hand, would likely be distributed over the pyrimidine ring, particularly the carbon atoms, suggesting these are the most probable sites for accepting electrons from a nucleophile. The HOMO-LUMO energy gap is also a significant parameter, with a smaller gap generally implying higher chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This table presents hypothetical energy values to illustrate the output of an FMO analysis.

Quantum Chemical Descriptors and Structure-Activity/Reactivity Relationships

A range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and reactivity. These descriptors can then be used to establish Structure-Activity Relationships (SAR) or Structure-Reactivity Relationships (SRR).

For this compound, key descriptors would include:

Ionization Potential (I): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, the following spectra could be simulated:

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This would help in assigning the characteristic peaks corresponding to functional groups like the C=O stretch of the ester and the aromatic C-N vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR spectra to aid in the structural elucidation and assignment of signals.

A close agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computational model and the derived electronic properties.

Applications of Tert Butyl 5 Bromopyrimidine 2 Carboxylate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Active Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents, including anticancer and antiviral drugs. Tert-butyl 5-bromopyrimidine-2-carboxylate serves as a crucial intermediate in the synthesis of these pharmacologically active molecules, particularly in the development of kinase inhibitors. myuchem.com Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer.

The bromine atom at the 5-position of the pyrimidine ring is the key handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of aryl, heteroaryl, and alkyl groups. This is particularly important in the design of kinase inhibitors, where specific substituents are required to bind to the ATP-binding site of the target kinase. For example, 5-substituted pyrimidine derivatives are core components of numerous inhibitors targeting Bruton's tyrosine kinase (BTK), a key regulator of B-cell development and activation.

Furthermore, the tert-butyl carboxylate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. This provides a secondary site for modification, enabling the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties. The synthesis of complex pyrimidine-based drugs often involves a multi-step sequence where the C5-bromo position is first functionalized, followed by manipulation of the C2-ester group.

Table 1: Representative Pharmacologically Active Scaffolds Derived from 5-Bromopyrimidine (B23866) Precursors

| Therapeutic Target | Example Scaffold | Synthetic Utility of 5-Bromopyrimidine |

|---|---|---|

| Tyrosine Kinases | 2-Amino-5-aryl-pyrimidine | The bromo group is replaced with an aryl moiety via Suzuki or Stille coupling to interact with the kinase hinge region. |

| Antiviral Agents | 5-Substituted pyrimidine nucleoside analogues | The bromo substituent allows for the introduction of groups that mimic natural nucleobases or interfere with viral enzymes. |

| Antidiabetic Agents | Dipeptidyl peptidase-4 (DPP-4) inhibitors | The pyrimidine core acts as a central scaffold, with the 5-position functionalized to optimize binding to the DPP-4 enzyme. nih.gov |

Building Block for Functionalized Heterocyclic Systems

The strategic placement of the bromo and tert-butyl carboxylate groups makes this compound an excellent building block for constructing more elaborate functionalized heterocyclic systems. The C-Br bond at the electron-deficient pyrimidine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C, C-N, and C-O bond formation in modern organic chemistry.

Common transformations utilizing the 5-bromo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching aryl or heteroaryl substituents. This is one of the most widely used methods for elaborating the pyrimidine core. nih.gov

Stille Coupling: Reaction with organostannanes to create C-C bonds, offering an alternative to the Suzuki reaction with a different substrate scope.

Sonogashira Coupling: Reaction with terminal alkynes to introduce C(sp)-C(sp2) bonds, leading to the synthesis of alkynylpyrimidines, which are themselves versatile intermediates.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding 5-aminopyrimidine derivatives that are prevalent in bioactive molecules.

The tert-butyl carboxylate group, while less reactive under these conditions, provides steric bulk and can be used to modulate the electronic properties of the ring. It can also be removed under acidic conditions to reveal a carboxylic acid, which can then participate in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups. This dual functionality allows for a stepwise and controlled elaboration of the pyrimidine scaffold.

Table 2: Common Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄, LiCl |

| Sonogashira | R-C≡CH | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu) |

Scaffold for Ligand Development in Catalysis

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for transition metals. This property allows pyrimidine derivatives to serve as scaffolds for the development of novel ligands used in catalysis. While this compound is typically a starting material rather than a final ligand, it provides an excellent platform for synthesizing more complex ligand structures.

For instance, the bromo group can be substituted with other functionalities that contain donor atoms (e.g., phosphorus, sulfur, or another nitrogen-containing heterocycle) through cross-coupling reactions. This can lead to the formation of bidentate (two-coordinating atoms) or tridentate (three-coordinating atoms) ligands. The two nitrogen atoms of the pyrimidine ring can act in concert with the newly introduced group to chelate a metal center, thereby forming a stable catalytic complex.

One important class of ligands is N-heterocyclic carbenes (NHCs), which are known for forming highly stable bonds with transition metals and are widely used in catalysis. nih.govscripps.edu The pyrimidine scaffold can be incorporated into the structure of NHC precursors, which are then used to generate the active carbene ligands. The electronic properties of the resulting ligand, and thus the reactivity of the metal catalyst, can be fine-tuned by the substituents on the pyrimidine ring. The tert-butyl carboxylate group on the subject compound could be used to influence these electronic properties or to introduce further functionality.

Intermediate for Advanced Materials Synthesis (e.g., polymers, optoelectronic materials)

The unique electronic properties of the pyrimidine ring make it an attractive component for advanced materials, particularly in the field of organic electronics. Pyrimidine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. spiedigitallibrary.orgresearchgate.net This property makes pyrimidine-containing molecules suitable for use as electron-transporting materials (ETMs) or as the acceptor component in donor-acceptor type chromophores for organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.netacs.orgresearchgate.net

This compound is a valuable intermediate for synthesizing these advanced materials. myuchem.com The 5-bromo position can be used to connect the pyrimidine core to other aromatic or electron-donating units via cross-coupling reactions. This allows for the construction of larger, conjugated systems with tailored electronic and photophysical properties. For example, by coupling the electron-accepting pyrimidine unit with electron-donating groups like carbazole or triphenylamine, it is possible to create materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. acs.org

Furthermore, if bifunctional coupling partners are used, the compound can serve as a monomer for the synthesis of conjugated polymers. These polymers, containing alternating electron-rich and electron-deficient units, can have interesting semiconducting and optical properties, with potential applications in organic solar cells, field-effect transistors, and sensors. researchgate.net

Role in Divergent Synthesis Strategies